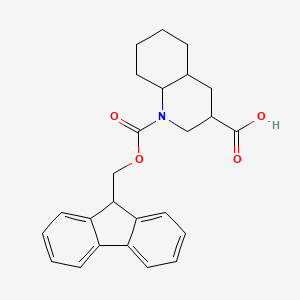

1-(9H-芴-9-基甲氧羰基)-3,4,4a,5,6,7,8,8a-八氢-2H-喹啉-3-羧酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

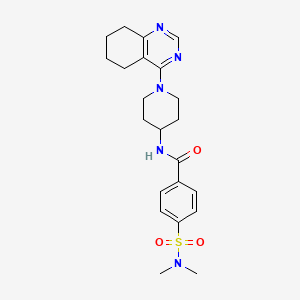

The compound “1-(9H-Fluoren-9-ylmethoxycarbonyl)-3,4,4a,5,6,7,8,8a-octahydro-2H-quinoline-3-carboxylic acid” is a complex organic molecule. It is related to a class of compounds known as fluorenylmethoxycarbonyl (Fmoc) protected amino acids . These are commonly used in peptide synthesis, where the Fmoc group serves as a protective group for the amino acid during the synthesis process .

Molecular Structure Analysis

The molecular structure of this compound is complex, as it includes a fluorene group, a methoxy group, a carbonyl group, and a quinoline group. The fluorene group is a polycyclic aromatic hydrocarbon consisting of two benzene rings fused with a central cyclopentane ring . The methoxy group (-OCH3) is an ether functional group, and the carbonyl group (>C=O) is a common feature in organic compounds such as ketones and aldehydes .科学研究应用

羟基保护

1-(9H-芴-9-基甲氧羰基)衍生物,例如芴-9-基甲氧羰基(Fmoc)基团,在化学合成中特别用于羟基的保护。该基团可以通过三乙胺有效去除,提供了一种方便的脱保护方法,同时保持其他碱不稳定的保护基团完好无损 (Gioeli & Chattopadhyaya, 1982)。

寡聚体和氨基酸的合成

该化合物已用于衍生自糖氨基酸的寡聚体的合成和N-芴-9-基甲氧羰基保护的氨基酸的合成。这些应用展示了它在合成一系列生化化合物方面的多功能性 (Gregar & Gervay-Hague, 2004)。

固相合成应用

在固相合成中的应用包括制备N-芴-9-基甲氧羰基-N-烷基羟胺,用于有效合成N-取代的异羟肟酸。这展示了该化合物在特定分子结构开发中的效用 (Mellor & Chan, 1997)。

新型荧光团的合成

它还用于合成新型荧光团,例如6-甲氧基-4-喹啉酮,展示了其在为生物医学分析创建稳定且有效的荧光团方面的潜力。这种荧光团在宽pH范围内的强荧光而著称,使其适用于各种应用 (Hirano et al., 2004)。

作用机制

安全和危害

未来方向

The use of Fmoc-protected amino acids in peptide synthesis is a well-established field with ongoing research. Future directions may include the development of more efficient synthesis methods, the design of new protective groups, or the exploration of novel applications for peptide-based compounds .

属性

IUPAC Name |

1-(9H-fluoren-9-ylmethoxycarbonyl)-3,4,4a,5,6,7,8,8a-octahydro-2H-quinoline-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H27NO4/c27-24(28)17-13-16-7-1-6-12-23(16)26(14-17)25(29)30-15-22-20-10-4-2-8-18(20)19-9-3-5-11-21(19)22/h2-5,8-11,16-17,22-23H,1,6-7,12-15H2,(H,27,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKCRVQGPQFGQNY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2C(C1)CC(CN2C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H27NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N,2,4,6-tetramethyl-3-[methyl(phenylsulfonyl)amino]benzenesulfonamide](/img/structure/B2477586.png)

![2-(4-ethoxyphenyl)-N-(8H-indeno[1,2-d]thiazol-2-yl)acetamide](/img/structure/B2477588.png)

![7-(2,5-dimethoxyphenyl)-6-(thiophen-2-yl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2477593.png)

![Lithium benzo[d]thiazole-2-sulfinate](/img/structure/B2477596.png)

![7-[6-(4-cyclohexylpiperazin-1-yl)-6-oxohexyl]-6-thioxo-6,7-dihydro[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one](/img/structure/B2477599.png)

![4-[(3-Nitrobenzyl)amino]-4-oxobutanoic acid](/img/structure/B2477601.png)

![2-[(4-methoxyanilino)methyl]-3,4-dihydro-1(2H)-naphthalenone](/img/structure/B2477608.png)